Cas no 315681-45-9 ((2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one)

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated enone system bridging a 4-hydroxyphenyl and a quinolin-2-yl moiety. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its structural resemblance to bioactive chalcones. The presence of the hydroxyl group enhances solubility and reactivity, while the quinoline moiety may contribute to π-stacking interactions, useful in materials science or medicinal chemistry applications. Its extended conjugation system suggests possible utility in optoelectronic materials. The compound's well-defined structure allows for precise modifications, making it a valuable scaffold for research in heterocyclic chemistry and drug discovery.
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one structure
315681-45-9 structure
Product Name:(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
CAS No:315681-45-9
MF:C18H13NO2
MW:275.301324605942
CID:5416849
Update Time:2025-06-08

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one
    • (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
    • Inchi: 1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+
    • InChI Key: STEKRMLPVTWKTN-FMIVXFBMSA-N
    • SMILES: C(C1=CC=C(O)C=C1)(=O)/C=C/C1=CC=C2C(=N1)C=CC=C2

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F3385-4447-2μmol
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
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$57.0 2023-09-11
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(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one Related Literature

Additional information on (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Introduction to (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one (CAS No. 315681-45-9)

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, identified by its CAS number 315681-45-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a conjugated system of a phenolic group and a quinoline moiety, has garnered attention due to its potential biological activities and structural uniqueness. The presence of both hydroxyl and quinoline functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of an α,β-unsaturated ketone core, which is flanked by a 4-hydroxyphenyl group and a quinolin-2-yl substituent. This arrangement not only contributes to its distinct spectral properties but also opens up possibilities for various interactions with biological targets. The hydroxyl group, in particular, is known to participate in hydrogen bonding, making it a crucial moiety for molecular recognition processes.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules that incorporate both phenolic and quinoline moieties. Quinoline derivatives are well-documented for their antimicrobial, antimalarial, and anticancer properties, while phenolic compounds are widely recognized for their antioxidant and anti-inflammatory effects. The combination of these two classes of compounds in (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one suggests that it may exhibit multifaceted biological activities.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The conjugated system present in the molecule allows for electronic delocalization, which can enhance its binding affinity to biological targets. Additionally, the presence of both hydroxyl and quinoline groups provides multiple sites for further functionalization, enabling the synthesis of analogs with tailored properties.

Recent studies have begun to explore the biological activity of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one using both in vitro and in vivo models. Preliminary findings suggest that this compound may possess significant antioxidant properties, which could make it useful in the development of treatments for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its quinoline moiety suggests potential activity against pathogens that are resistant to traditional antibiotics.

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves several key steps that highlight the synthetic utility of this scaffold. The α,β-unsaturated ketone core can be synthesized through condensation reactions such as the Claisen-Schmidt condensation or the Stork enamine reaction. The introduction of the 4-hydroxyphenyl group can be achieved through Suzuki-Miyaura cross-coupling reactions or direct functionalization methods. Finally, the quinolin-2-yl substituent can be incorporated via palladium-catalyzed coupling reactions or through cyclization strategies involving readily available precursors.

The structural features of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to predict its binding modes with various biological targets, providing insights into its potential pharmacological activity. These computational approaches can help guide experimental efforts by identifying key interactions and optimizing the compound's structure for improved efficacy.

In conclusion, (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one (CAS No. 315681-45-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it a valuable scaffold for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic agents.

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